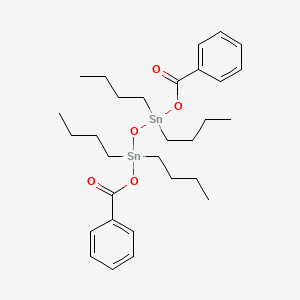
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is an organotin compound characterized by its unique structure, which includes two benzoyloxy groups attached to a tetrabutyldistannoxane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane typically involves the reaction of tetrabutyltin with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C4H9)4Sn+2C6H5COCl→(C4H9)2Sn(OCOC6H5)2+2C4H9Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Tin oxides and benzoic acid.
Reduction: Benzyl alcohol and tetrabutyltin.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane has several applications in scientific research:
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane involves its interaction with biological molecules through the formation of stable complexes. The tin atoms in the compound can coordinate with various functional groups, leading to changes in the structure and function of the target molecules. This coordination can disrupt biological processes, making the compound effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties.
1,3-Bis(3-benzoxazolonyl)-2-hydroxypropane: Studied for its potential in medicinal chemistry.
1,3-Bis(carboxymethyl)imidazolium chloride: Used as a sustainable catalyst in organic reactions.
Uniqueness
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is unique due to its tetrabutyldistannoxane core, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly useful in applications requiring robust and versatile organotin compounds.
Eigenschaften
CAS-Nummer |
123280-32-0 |
|---|---|
Molekularformel |
C30H46O5Sn2 |
Molekulargewicht |
724.1 g/mol |
IUPAC-Name |
[[benzoyloxy(dibutyl)stannyl]oxy-dibutylstannyl] benzoate |
InChI |
InChI=1S/2C7H6O2.4C4H9.O.2Sn/c2*8-7(9)6-4-2-1-3-5-6;4*1-3-4-2;;;/h2*1-5H,(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
IJQVWOFSFLHPCW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
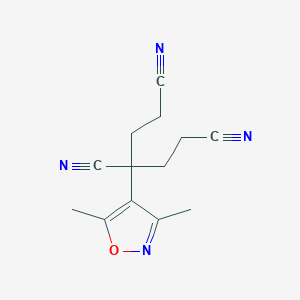
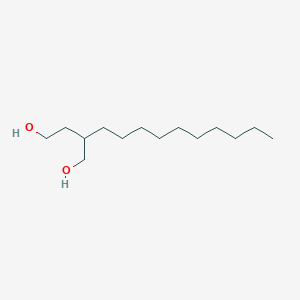
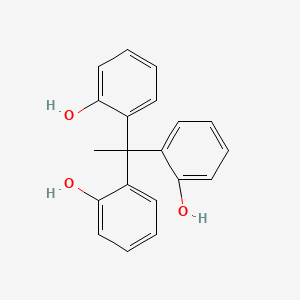
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
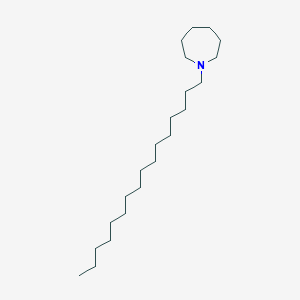

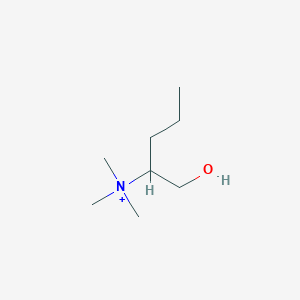
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
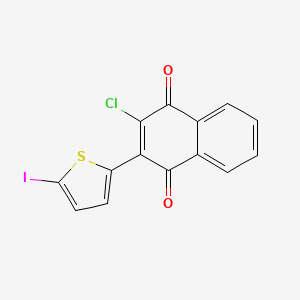
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
